molecular formula C12H16O5 B3053825 2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid CAS No. 56392-15-5

2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid

Cat. No.: B3053825
CAS No.: 56392-15-5
M. Wt: 240.25 g/mol
InChI Key: PQIWJWWULVHOAA-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid (CAS: 56392-15-5) is a hydroxy-substituted propanoic acid derivative with a phenoxy group modified by a 2-methoxyethyl substituent at the para position. Its molecular formula is C₁₂H₁₆O₅, and it has a molecular weight of 240.25 g/mol .

Properties

IUPAC Name

2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-16-7-6-9-2-4-10(5-3-9)17-8-11(13)12(14)15/h2-5,11,13H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIWJWWULVHOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971817
Record name 2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56392-15-5
Record name Propanoic acid, 2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid typically involves the reaction of 4-(2-methoxyethyl)phenol with glycidol under basic conditions to form the intermediate 2-(4-(2-methoxyethyl)phenoxy)propan-1-ol. This intermediate is then oxidized to form the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Phenoxypropanoic Acid Family

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Pharmacological Role References
2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid C₁₂H₁₆O₅ 240.25 Reference compound: Phenoxy group with 2-methoxyethyl Research chemical, synthetic intermediate
2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid C₁₁H₁₄O₅ 226.23 Methoxy group at ortho position on phenyl ring Potential antioxidant or drug intermediate
(±)-1-Chloro-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]-propane C₁₂H₁₇ClO₄ 272.71 Chlorine substitution at C1; lacks carboxylic acid group Metoprolol impurity (beta-blocker synthesis)
(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane C₁₂H₁₆O₄ 224.26 Epoxide ring replaces hydroxyl and carboxylic acid Metoprolol intermediate (stereospecific synthesis)
2-(4-Methoxyphenoxy)propanehydrazide C₁₀H₁₄N₂O₃ 210.23 Hydrazide (-NH-NH₂) replaces carboxylic acid Pharmaceutical intermediate (hydrazide-based drugs)
Key Observations :
  • Substituent Position: The position of the methoxy group (para vs. ortho) significantly affects solubility and biological interactions.
  • Functional Group Modifications : Replacement of the carboxylic acid with an epoxide (as in Metoprolol intermediates) or hydrazide alters reactivity. Epoxides are critical in stereospecific drug synthesis , while hydrazides are used in prodrug formulations .

Pharmacologically Active Analogues

Bezafibrate (BM15075)
  • Structure: Contains a 4-chlorobenzoyl group and methylpropanoic acid chain.
  • Role : Hypolipidemic agent; reduces triglycerides (43%) and cholesterol (20–25%) by activating PPARα receptors .
  • Comparison: Unlike this compound, Bezafibrate’s chlorine and benzoyl groups enhance lipid-lowering efficacy but increase hepatotoxicity risk .
Ferulic Acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid)
  • Structure : Cinnamic acid backbone with conjugated double bond and methoxy/hydroxy groups.
  • Role : Antioxidant and anti-inflammatory agent; naturally sourced from cinnamon .
  • Comparison: The α,β-unsaturated carbonyl system in Ferulic acid enables radical scavenging, a property absent in the saturated propanoic acid chain of the target compound .

Amino Acid Derivatives

(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid
  • Structure : Methylalanine derivative with dimethoxy substitutions.
  • Role : Intermediate in peptide synthesis and enzyme inhibition studies .

Biological Activity

2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid is an organic compound with the molecular formula C12H16O5\text{C}_{12}\text{H}_{16}\text{O}_5 and a molecular weight of 240.25 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, biochemistry, and industrial chemistry.

The synthesis of this compound typically involves the reaction of 4-(2-methoxyethyl)phenol with glycidol under basic conditions to yield an intermediate, which is then oxidized to form the final product. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a range of derivatives with potentially distinct biological activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

  • The phenolic structure of this compound suggests potential antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases.

2. Antimicrobial Properties

  • Preliminary investigations suggest that this compound may exhibit antimicrobial effects against certain bacterial strains. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

3. Anti-inflammatory Effects

  • The presence of hydroxyl and carboxylic acid groups allows for interactions with enzymes involved in inflammatory processes, potentially leading to reduced inflammation.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules:

  • Hydrogen Bonding: The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, modulating their activity.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of phenolic compounds using the DPPH assay. Results indicated that compounds with similar structures exhibited significant scavenging activity, suggesting that this compound could possess comparable effects.

Case Study 2: Antimicrobial Efficacy
Research on related phenolic acids demonstrated antimicrobial activity against multi-drug resistant strains. The study highlighted the importance of the phenolic moiety in enhancing bioactivity against pathogens.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReference
This compoundC12H16O5Antioxidant, Antimicrobial
Caffeic AcidC9H10O4Antioxidant, Anti-inflammatory
Ferulic AcidC10H10O4Antioxidant, Antimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid
Reactant of Route 2
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2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid

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